Cas no 321937-10-4 (6-(trifluoromethyl)-1H-indene)

6-(trifluoromethyl)-1H-indene 化学的及び物理的性質
名前と識別子
-
- 6-(trifluoromethyl)-1H-indene
- MFCD25541903
- AS-43337
- 321937-10-4
- AKOS027339477
- SCHEMBL3677544
-
- MDL: MFCD25541903
- インチ: 1S/C10H7F3/c11-10(12,13)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2
- InChIKey: YUVDIEALUPJKEE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC2C=CCC=2C=1)(F)F
計算された属性
- せいみつぶんしりょう: 184.04998471g/mol
- どういたいしつりょう: 184.04998471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
6-(trifluoromethyl)-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB457427-250 mg |
6-(Trifluoromethyl)-1H-indene; . |
321937-10-4 | 250mg |
€823.70 | 2023-04-22 | ||
abcr | AB457427-250mg |
6-(Trifluoromethyl)-1H-indene; . |
321937-10-4 | 250mg |
€821.80 | 2025-02-27 | ||
Ambeed | A953140-250mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 250mg |
$660.0 | 2024-04-20 | |
Ambeed | A953140-100mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 100mg |
$395.0 | 2024-04-20 | |
Ambeed | A953140-1g |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 98% | 1g |
$1320.0 | 2024-04-20 | |
A2B Chem LLC | AI47523-1g |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 95% | 1g |
$1242.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-100mg |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 98% | 100mg |
¥3625.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733217-1g |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 98% | 1g |
¥10382.00 | 2024-08-02 | |
A2B Chem LLC | AI47523-100mg |
6-(Trifluoromethyl)-1h-indene |
321937-10-4 | 95% | 100mg |
$309.00 | 2024-04-20 | |
TRC | T899240-25mg |
6-(Trifluoromethyl)-1H-indene |
321937-10-4 | 25mg |
$ 295.00 | 2022-06-02 |
6-(trifluoromethyl)-1H-indene 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
6-(trifluoromethyl)-1H-indeneに関する追加情報
Recent Advances in the Study of 6-(Trifluoromethyl)-1H-indene (CAS: 321937-10-4) and Its Applications in Chemical Biology and Medicine
In recent years, the compound 6-(trifluoromethyl)-1H-indene (CAS: 321937-10-4) has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug discovery.
The structural motif of 6-(trifluoromethyl)-1H-indene, characterized by a trifluoromethyl group attached to an indene scaffold, imparts distinct physicochemical properties such as enhanced lipophilicity and metabolic stability. These attributes make it a valuable building block in the design of bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 6-(trifluoromethyl)-1H-indene derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, achieving nanomolar inhibitory concentrations against CDK4/6. These findings highlight the compound's potential as a scaffold for next-generation anticancer drugs.
In addition to its role in oncology, 6-(trifluoromethyl)-1H-indene has shown promise in the treatment of neurodegenerative diseases. A collaborative study between academic and industrial researchers revealed that derivatives of this compound exhibit neuroprotective effects by modulating the activity of glutamate receptors. This discovery opens new avenues for the development of therapeutics targeting conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 6-(trifluoromethyl)-1H-indene has also seen advancements, with recent reports detailing more efficient and scalable routes. For instance, a 2024 publication in Organic Letters described a palladium-catalyzed cross-coupling strategy that significantly improves yield and reduces byproduct formation. Such methodological innovations are crucial for enabling large-scale production and further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of 6-(trifluoromethyl)-1H-indene-based compounds. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through rigorous preclinical studies. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic profiles of these molecules to enhance their therapeutic index.
In conclusion, 6-(trifluoromethyl)-1H-indene (CAS: 321937-10-4) represents a versatile and promising scaffold in chemical biology and medicinal chemistry. Its applications span from anticancer and neuroprotective agents to innovative synthetic methodologies. Continued exploration of its potential, coupled with interdisciplinary collaboration, is expected to yield transformative outcomes in drug discovery and development.
321937-10-4 (6-(trifluoromethyl)-1H-indene) 関連製品
- 606-13-3(Ethyl 2-amino-3-hydroxybenzoate)
- 55666-48-3(tert-butyl 2-(tert-butoxy)acetate)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)
- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 1223455-75-1(5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 1179208-30-0(1-(3-Bromophenyl)-2-phenylpropan-2-ol)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
